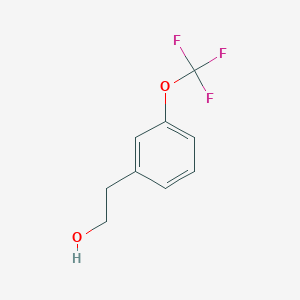

2-(3-(Trifluoromethoxy)phenyl)ethanol

Description

Contextualization of Organofluorine Compounds in Advanced Chemistry and Biology

Organofluorine compounds, organic molecules containing at least one carbon-fluorine bond, occupy a privileged position in advanced chemistry and biology. The introduction of fluorine into organic molecules can dramatically alter their physical, chemical, and biological properties. The carbon-fluorine bond is one of the strongest covalent bonds in organic chemistry, imparting exceptional thermal and metabolic stability to the molecule. wikipedia.org This stability is a highly desirable trait in the design of pharmaceuticals and agrochemicals, as it can lead to increased bioavailability and a longer duration of action. wikipedia.org It is estimated that approximately 20% of all pharmaceuticals and about half of all agrochemicals contain fluorine. acs.orgchinesechemsoc.org The unique properties of fluorine, including its high electronegativity and small size, allow it to act as a bioisostere of a hydrogen atom or a hydroxyl group, enabling it to modulate the electronic properties and binding interactions of a molecule with its biological target. wikipedia.org

Significance of the Trifluoromethoxy Moiety in Molecular Design

The trifluoromethoxy group (-OCF₃) is a key functional group in modern medicinal chemistry, valued for its unique electronic and lipophilic properties. mdpi.comresearchgate.net It is a strongly electron-withdrawing group, which can significantly influence the acidity or basicity of nearby functional groups and modulate the reactivity of the aromatic ring. mdpi.com Furthermore, the trifluoromethoxy group is highly lipophilic, a property that can enhance a molecule's ability to cross cell membranes and improve its pharmacokinetic profile. mdpi.comresearchgate.net The incorporation of a trifluoromethoxy group can lead to improved metabolic stability, increased binding affinity to target proteins, and enhanced bioavailability of drug candidates. mdpi.comresearchgate.net The synthesis of molecules containing the trifluoromethoxy group has been an active area of research, with the development of new reagents and methods to facilitate its introduction into a wide range of molecular scaffolds. nih.gov

Role of the Phenylethanol Scaffold in Synthetic Chemistry

The phenylethanol framework is a common structural motif found in a variety of natural products and synthetic compounds with diverse biological activities. wikipedia.orgumaryland.edu 2-Phenylethanol itself is a well-known fragrance compound with a rose-like scent, widely used in the cosmetic and food industries. nih.gov From a synthetic perspective, the phenylethanol scaffold provides a versatile platform for the introduction of various functional groups at the aromatic ring, the benzylic position, and the hydroxyl group. This allows for the systematic modification of a molecule's structure to optimize its biological activity and physicochemical properties. The hydroxyl group can be easily derivatized to form esters, ethers, and other functional groups, while the aromatic ring can undergo electrophilic substitution reactions. researchgate.net Furthermore, the synthesis of chiral phenylethanol derivatives is of great importance, as the stereochemistry at the benzylic position can have a profound impact on a molecule's biological activity. nih.gov

Rationale for Comprehensive Investigation of 2-(3-(Trifluoromethoxy)phenyl)ethanol

The comprehensive investigation of this compound is warranted by the convergence of the advantageous properties of its structural components. The combination of the metabolically robust trifluoromethoxy group with the versatile phenylethanol scaffold presents a promising strategy for the design of novel bioactive molecules. The trifluoromethoxy group at the meta-position of the phenyl ring is expected to influence the molecule's electronic distribution and lipophilicity, which in turn can affect its interactions with biological targets. The hydroxyl group of the ethanol (B145695) side chain provides a handle for further chemical modification, allowing for the generation of a library of derivatives for structure-activity relationship studies.

Overview of Key Research Domains for this compound

Given its structural features, this compound and its derivatives are of interest in several key research domains. In medicinal chemistry, it serves as a valuable building block for the synthesis of potential therapeutic agents. The trifluoromethoxy-substituted phenyl ring is a feature found in a number of approved drugs, and the phenylethanol motif is present in many biologically active compounds. For example, the structurally related compound (R)-1-[3,5-bis(trifluoromethyl)phenyl]ethanol is a key intermediate in the synthesis of Aprepitant, a medication used to prevent nausea and vomiting caused by chemotherapy. sigmaaldrich.comwikipedia.org This highlights the potential for trifluoromethyl- and trifluoromethoxy-substituted phenylethanol derivatives in drug discovery. Furthermore, in the field of materials science, fluorinated compounds are explored for their unique properties, and this compound could be investigated as a monomer or additive for the development of new polymers with tailored characteristics.

Chemical and Physical Data of this compound

| Property | Value |

| CAS Number | 455-01-6 |

| Molecular Formula | C₉H₉F₃O |

| Molecular Weight | 190.16 g/mol |

| MDL Number | MFCD00009710 |

| Purity | 97% |

This data is compiled from commercially available sources. manchesterorganics.comchemscene.com

Structure

3D Structure

Properties

IUPAC Name |

2-[3-(trifluoromethoxy)phenyl]ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9F3O2/c10-9(11,12)14-8-3-1-2-7(6-8)4-5-13/h1-3,6,13H,4-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPZUGJLCXIAZNI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)OC(F)(F)F)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9F3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00442744 | |

| Record name | 2-(3-(TRIFLUOROMETHOXY)PHENYL)ETHANOL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00442744 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

642444-30-2 | |

| Record name | 2-(3-(TRIFLUOROMETHOXY)PHENYL)ETHANOL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00442744 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 3 Trifluoromethoxy Phenyl Ethanol

Classical Organic Synthetic Pathways

Classical synthetic routes to 2-(3-(trifluoromethoxy)phenyl)ethanol primarily involve the transformation of functional groups on the phenyl ring or the ethyl side chain through well-established organic reactions. These methods are foundational and widely used for their reliability and scalability.

Catalytic Reduction of Precursor Carbonyl Compounds

A principal method for the synthesis of this compound is the catalytic reduction of a corresponding precursor carbonyl compound, such as 2-(3-(trifluoromethoxy)phenyl)acetaldehyde (B1423642) or 3'-(trifluoromethoxy)acetophenone (B61127). This approach typically involves the use of metal hydrides or catalytic hydrogenation.

For instance, the reduction of the corresponding acetophenone (B1666503) derivative is a common strategy for producing phenylethanol compounds. This transformation can be achieved using various reducing agents. Common laboratory-scale reducing agents include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). Catalytic hydrogenation, employing catalysts like palladium on carbon (Pd/C) under a hydrogen atmosphere, is another effective method, particularly suitable for industrial-scale production.

Hydroboration-Oxidation Strategies

Hydroboration-oxidation of 3-(trifluoromethoxy)styrene presents a regioselective pathway to this compound. This two-step process is a cornerstone of anti-Markovnikov alcohol synthesis from alkenes. fishersci.cagoogle.com In the first step, borane (B79455) (BH₃), often in the form of a complex with an ether like tetrahydrofuran (B95107) (THF), adds across the double bond of the styrene (B11656) derivative. fishersci.cagoogle.com The boron atom attaches to the less substituted carbon of the alkene, and a hydrogen atom adds to the more substituted carbon. fishersci.cagoogle.com

The subsequent oxidation step, typically carried out with hydrogen peroxide (H₂O₂) in a basic aqueous solution (e.g., sodium hydroxide), replaces the boron-carbon bond with a hydroxyl group, yielding the primary alcohol, this compound, with high regioselectivity. fishersci.cagoogle.com This method is particularly valuable for its predictability and stereospecificity (syn-addition).

Nucleophilic Substitution Approaches for Functionalization

Nucleophilic substitution reactions offer a versatile approach to constructing the this compound framework. One plausible route involves a Grignard reaction. The Grignard reagent, 3-(trifluoromethoxy)phenylmagnesium bromide, can be prepared from 3-(trifluoromethoxy)bromobenzene and magnesium metal in an anhydrous ether solvent. This organometallic compound can then react with ethylene (B1197577) oxide. The nucleophilic attack of the Grignard reagent on the epoxide ring, followed by acidic workup, yields this compound.

Alternatively, a two-step sequence starting from 3-(trifluoromethoxy)benzyl halide could be employed. The benzyl (B1604629) halide can undergo nucleophilic substitution with cyanide ion (e.g., from sodium cyanide) to form 3-(trifluoromethoxy)phenylacetonitrile. Subsequent hydrolysis of the nitrile to the corresponding carboxylic acid, followed by reduction, would yield the target alcohol. Another pathway involves the reaction of a 3-(trifluoromethoxy)phenethyl halide (e.g., bromide or chloride) with a hydroxide (B78521) source to install the alcohol functionality via an Sₙ2 reaction.

Advanced Asymmetric Synthesis and Chiral Resolution Techniques

The synthesis of enantiomerically pure forms of this compound is of significant interest, particularly for applications in the pharmaceutical and agrochemical industries. This has led to the development of advanced asymmetric synthesis and chiral resolution methods.

Enantioselective Catalysis (e.g., Chiral Metal Complexes, Oxazaborolidine Reagents)

Enantioselective catalysis provides a direct route to chiral alcohols from prochiral ketones. The asymmetric reduction of 3'-(trifluoromethoxy)acetophenone can be achieved using chiral catalysts. Chiral metal complexes, often employing rhodium, ruthenium, or iridium with chiral phosphine (B1218219) ligands, are effective for asymmetric hydrogenation.

Another powerful method is the Corey-Bakshi-Shibata (CBS) reduction, which utilizes a chiral oxazaborolidine catalyst in combination with a stoichiometric reducing agent like borane or catecholborane. This system is renowned for its high enantioselectivity in the reduction of a wide range of ketones to their corresponding alcohols. The predictable stereochemical outcome is dictated by the chirality of the oxazaborolidine catalyst. For example, the reduction of phenyl trifluoromethyl ketone has been achieved with high stereoselectivity using chiral alkoxy-aluminum and -magnesium halides derived from natural products like borneol.

Biocatalytic Transformations utilizing Whole-Cell Biocatalysts and Enzymes (e.g., Carbonyl Reductases, Lipases)

Biocatalysis has emerged as a powerful and sustainable alternative for the synthesis of chiral alcohols, offering high enantioselectivity under mild reaction conditions.

Whole-Cell Biocatalysts and Carbonyl Reductases:

Whole-cell biocatalysts, such as yeast and bacteria, contain a plethora of enzymes, including carbonyl reductases, that can effectively catalyze the asymmetric reduction of ketones. orgsyn.org For instance, recombinant E. coli cells expressing a carbonyl reductase have been successfully used for the production of (R)-1-[3-(trifluoromethyl)phenyl]ethanol from 3'-(trifluoromethyl)acetophenone (B147564) with excellent enantiomeric excess (>99.9%). missouri.edunih.gov The efficiency of these whole-cell systems can be enhanced through medium engineering, such as the addition of surfactants or natural deep eutectic solvents (NADES), to improve substrate solubility and cell membrane permeability. missouri.edunih.gov

Isolated carbonyl reductases, often NADPH-dependent, are also employed for their high specificity. beilstein-journals.org To overcome the high cost of the NADPH cofactor, cofactor regeneration systems are often co-expressed, such as glucose dehydrogenase (GDH). beilstein-journals.org This approach has been used to achieve high product concentrations and productivity in the synthesis of structurally related chiral alcohols. beilstein-journals.org

| Biocatalyst | Substrate Concentration | Reaction Conditions | Product | Yield | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|---|---|

| Recombinant E. coli BL21(DE3) expressing LXCAR-S154Y | 200 mM | pH 7.0, 30 °C, 18 h, in Tween-20/ChCl:Lys medium | (R)-1-[3-(Trifluoromethyl)phenyl]ethanol | 91.5% | >99.9% | missouri.edunih.gov |

Lipases for Chiral Resolution:

Lipases are widely used for the kinetic resolution of racemic alcohols. This method involves the enantioselective acylation of one enantiomer of the racemic alcohol, leaving the other enantiomer unreacted. The acylated and unreacted alcohols can then be separated. The choice of lipase, acyl donor (e.g., vinyl acetate), and solvent are crucial for achieving high enantioselectivity. This technique provides access to both enantiomers of the target alcohol. While a very efficient tool for secondary alcohols, the kinetic resolution of primary alcohols can be more challenging due to lower enantioselectivity of lipases towards them.

| Enzyme Type | Biocatalyst Source | Substrate | Transformation | Key Findings | Reference |

|---|---|---|---|---|---|

| Carbonyl Reductase | Lactobacillus kefir | 3,5-bis(trifluoromethyl) acetophenone | Asymmetric Reduction | Co-expression with glucose dehydrogenase for NADPH regeneration led to high product concentration. | beilstein-journals.org |

| Carbonyl Reductase | Leifsonia xyli (recombinant in E. coli) | 3'-(Trifluoromethyl)acetophenone | Asymmetric Reduction | Use of Tween-20 and a natural deep eutectic solvent significantly improved catalytic efficiency. | missouri.edunih.gov |

| Carbonyl Reductase | Trichoderma asperellum | 3,5-bis(trifluoromethyl) acetophenone | Asymmetric Reduction | A dual cosubstrate-coupled system for cofactor recycling enhanced product yield. | |

| Lipase | Various | Racemic alcohols | Kinetic Resolution | Effective for separating enantiomers of secondary alcohols through enantioselective acylation. |

Diastereoselective Synthesis Approaches

The diastereoselective synthesis of this compound, which aims to control the formation of specific stereoisomers, can be approached through several established methodologies in asymmetric synthesis. These methods often involve the use of chiral auxiliaries, substrates, or reagents to induce stereoselectivity. While specific examples for this compound are scarce, the synthesis of structurally similar chiral alcohols provides valuable insights into potential strategies.

One common approach is the stereoselective reduction of a prochiral ketone precursor, 3'-(trifluoromethoxy)acetophenone. This transformation can be achieved using chiral reducing agents or through catalytic asymmetric reduction. Chiral auxiliaries, which are stereogenic groups temporarily incorporated into the substrate to direct the stereochemical outcome of a reaction, are a powerful tool in this context. wikipedia.orgsigmaaldrich.com

Application of Chiral Auxiliaries:

A hypothetical diastereoselective synthesis could involve attaching a chiral auxiliary to the precursor molecule. For instance, the ketone could be converted into a chiral enolate or imine, which would then be reduced. The steric and electronic properties of the chiral auxiliary would favor the approach of the reducing agent from a specific face, leading to the preferential formation of one diastereomer. After the reduction, the chiral auxiliary is cleaved to yield the desired enantiomerically enriched alcohol. researchgate.net

Examples of chiral auxiliaries that have been successfully employed in the asymmetric synthesis of alcohols include oxazolidinones and camphorsultam. wikipedia.org These auxiliaries can be used to control the stereochemistry of aldol (B89426) reactions, alkylations, and reductions. researchgate.net

| Chiral Auxiliary | Type of Reaction | Typical Diastereomeric Excess (d.e.) |

|---|---|---|

| Evans' Oxazolidinones | Aldol Reactions, Alkylations | >95% |

| Oppolzer's Camphorsultam | Diels-Alder Reactions, Michael Additions | >90% |

| (R,R)- and (S,S)-Pseudoephedrine | Alkylations | >95% |

| SAMP/RAMP Hydrazones | Alkylations | >90% |

While the table above provides general information on common chiral auxiliaries, their specific application to the synthesis of this compound would require experimental validation to determine the optimal auxiliary and reaction conditions to achieve high diastereoselectivity.

Optimization of Reaction Conditions and Process Scalability

The successful transition of a synthetic route from the laboratory to an industrial scale hinges on the meticulous optimization of reaction conditions and the development of a robust and scalable process. For the synthesis of this compound, this would involve a multi-faceted approach focusing on maximizing yield and purity while ensuring economic viability and operational safety.

Optimization of Reaction Parameters:

Key parameters that require optimization include the choice of solvent, catalyst, temperature, and reaction time. For instance, in a potential synthesis involving the reduction of 3'-(trifluoromethoxy)acetophenone, different reducing agents and catalyst systems would be screened.

Biocatalysis presents a promising avenue for the enantioselective synthesis of related chiral alcohols. For example, the asymmetric reduction of 3'-(trifluoromethyl)acetophenone to (R)-1-[3-(trifluoromethyl)phenyl]ethanol has been achieved with high enantiomeric excess using a recombinant E. coli whole-cell catalyst. nih.gov Optimization of this biotransformation involved medium engineering, including the addition of surfactants and deep eutectic solvents to enhance substrate solubility and product yield. nih.gov

| Parameter | Condition | Yield (%) | Enantiomeric Excess (ee %) | Reference |

|---|---|---|---|---|

| Co-substrate | 15% (v/v) Isopropanol | 95.8 | >99.9 | nih.gov |

| pH | 7.0 | - | >99.9 | nih.gov |

| Temperature | 30 °C | - | >99.9 | nih.gov |

| Additive | 4% (w/v) ChCl:Lys | 91.5 | >99.9 | nih.gov |

Based on data for the synthesis of (R)-1-[3-(trifluoromethyl)phenyl]ethanol.

Process Scalability:

Scaling up the synthesis of this compound requires addressing challenges such as heat transfer, mass transfer, and reaction kinetics on a larger scale. Continuous flow chemistry is an increasingly adopted technology for process intensification, offering advantages such as improved safety, better heat and mass transfer, and the potential for higher yields and purity.

Chemical Transformations and Reactivity of 2 3 Trifluoromethoxy Phenyl Ethanol

Reactions Involving the Hydroxyl Functional Group

The hydroxyl (-OH) group is a versatile functional group that can undergo a variety of transformations, including oxidation, etherification, esterification, and substitution.

Etherification and Esterification Reactions

The hydroxyl group of 2-(3-(trifluoromethoxy)phenyl)ethanol can readily participate in reactions to form ethers and esters.

Etherification: The formation of an ether from an alcohol typically proceeds via the Williamson ether synthesis. masterorganicchemistry.com This Sₙ2 reaction involves the deprotonation of the alcohol to form a more nucleophilic alkoxide, which then displaces a leaving group on an alkyl halide. Given that this compound is a primary alcohol, it is a suitable substrate for this reaction, minimizing competing elimination reactions. masterorganicchemistry.com

Reaction Scheme:

2-(3-(CF₃O)C₆H₄)CH₂CH₂OH + NaH → 2-(3-(CF₃O)C₆H₄)CH₂CH₂O⁻Na⁺ + H₂

2-(3-(CF₃O)C₆H₄)CH₂CH₂O⁻Na⁺ + R-X → 2-(3-(CF₃O)C₆H₄)CH₂CH₂O-R + NaX (where R-X is an alkyl halide, e.g., methyl iodide or ethyl bromide)

Esterification: Esters can be synthesized through several methods, most commonly the Fischer esterification. This acid-catalyzed equilibrium reaction involves reacting the alcohol with a carboxylic acid. masterorganicchemistry.com To favor the formation of the ester, the alcohol can be used in excess or water can be removed as it is formed. Alternatively, for a non-reversible reaction, the alcohol can be treated with a more reactive carboxylic acid derivative, such as an acyl chloride or an acid anhydride, often in the presence of a base like pyridine (B92270).

| Reaction Type | Reagents | Product Type |

|---|---|---|

| Fischer Esterification | Carboxylic Acid (R-COOH), Acid Catalyst (e.g., H₂SO₄) | Ester |

| Acylation with Acyl Chloride | Acyl Chloride (R-COCl), Base (e.g., Pyridine) | Ester |

| Acylation with Acid Anhydride | Acid Anhydride ((R-CO)₂O), Base or Acid Catalyst | Ester |

| Transesterification | Ester (R'-COOR''), Acid or Base Catalyst | Ester |

Substitution Reactions of the Hydroxyl Group

The direct nucleophilic substitution of a hydroxyl group is challenging because hydroxide (B78521) (OH⁻) is a poor leaving group. researchgate.net Therefore, the -OH group must first be converted into a better leaving group. nih.gov A common strategy is to perform the reaction in the presence of a strong acid, which protonates the hydroxyl group to form an oxonium ion (-OH₂⁺). The leaving group then becomes a neutral water molecule, which is much more stable. libretexts.org

Primary alcohols like this compound will typically react with hydrogen halides via an Sₙ2 mechanism. libretexts.org Other reagents can also be used to convert the alcohol into an alkyl halide or other derivatives.

Conversion to Alkyl Halides:

With HBr or HCl: Reaction with concentrated hydrobromic or hydrochloric acid converts the alcohol to the corresponding 2-(3-(trifluoromethoxy)phenyl)ethyl bromide or chloride. The reaction with HCl often requires a Lewis acid catalyst like zinc chloride (ZnCl₂). libretexts.org

With SOCl₂ or PBr₃: Thionyl chloride (SOCl₂) in the presence of pyridine is a standard method for converting primary alcohols to alkyl chlorides. Similarly, phosphorus tribromide (PBr₃) is effective for synthesizing alkyl bromides.

Conversion to Sulfonate Esters: A widely used method for activating the hydroxyl group is its conversion to a sulfonate ester, such as a tosylate (-OTs) or mesylate (-OMs). These are excellent leaving groups for subsequent nucleophilic substitution reactions.

Reaction: 2-(3-(CF₃O)C₆H₄)CH₂CH₂OH + TsCl (in pyridine) → 2-(3-(CF₃O)C₆H₄)CH₂CH₂OTs + Pyridine·HCl

Reactivity of the Aromatic Ring System

The aromatic ring of this compound is influenced by two substituents: the ethyl alcohol side chain (-CH₂CH₂OH) and the trifluoromethoxy group (-OCF₃).

Electrophilic Aromatic Substitution Patterns

In electrophilic aromatic substitution (SEAr) reactions, the nature of the substituents on the benzene (B151609) ring determines both the reaction rate and the position of the incoming electrophile. libretexts.orgwikipedia.org

-CH₂CH₂OH group: This alkyl-type group is weakly activating and an ortho, para-director.

-OCF₃ group: The trifluoromethoxy group is strongly deactivating due to the powerful inductive electron-withdrawing effect of the three fluorine atoms. pressbooks.pub However, the oxygen atom's lone pairs can participate in resonance, directing incoming electrophiles to the ortho and para positions. beilstein-journals.org This combination of a strong deactivating inductive effect and a resonance-directing effect is also seen with halogens. beilstein-journals.org

Positions ortho to -CH₂CH₂OH are 2 and 6.

Position para to -CH₂CH₂OH is 4.

Positions ortho to -OCF₃ are 2 and 4.

Position para to -OCF₃ is 6.

Both groups direct incoming electrophiles to positions 2, 4, and 6. Therefore, substitution is expected at these positions. However, the trifluoromethoxy group exhibits a pronounced preference for directing substitution to the para position (position 6). nih.gov Steric hindrance from the ethyl alcohol chain might disfavor substitution at the 2-position. Thus, the most likely products of electrophilic aromatic substitution would be substitution at the 4- and 6-positions.

| Reaction | Typical Reagents | Electrophile (E⁺) | Predicted Major Products |

|---|---|---|---|

| Nitration | HNO₃, H₂SO₄ | NO₂⁺ | 4-Nitro- and 6-Nitro- derivatives |

| Halogenation | Br₂, FeBr₃ or Cl₂, AlCl₃ | Br⁺ or Cl⁺ | 4-Bromo- and 6-Bromo- derivatives |

| Sulfonation | Fuming H₂SO₄ (SO₃) | SO₃H⁺ | 4-Sulfonic acid and 6-Sulfonic acid derivatives |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | RCO⁺ | Reaction is unlikely due to strong deactivation by the -OCF₃ group |

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki Coupling)

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. libretexts.org For this compound to participate directly in such a reaction, the aromatic ring would need to be functionalized with a suitable leaving group, typically a halide (Br, I) or a triflate (-OTf).

A common strategy would involve the electrophilic halogenation of the parent compound (as described in 3.2.1) to install a bromine or iodine atom, for example, at the 4- or 6-position. This aryl halide derivative could then serve as a substrate in various cross-coupling reactions. sigmaaldrich.com

The Suzuki-Miyaura coupling, which couples an organoboron compound with an organohalide, is a prominent example. acs.org Research has shown that bromo(trifluoromethoxy)benzenes can be readily converted into the corresponding boronic acids, which are key partners in Suzuki couplings. nih.gov This indicates that halogenated derivatives of this compound would be viable substrates.

Hypothetical Suzuki Coupling Scheme:

Halogenation: 2-(3-(CF₃O)C₆H₄)CH₂CH₂OH + Br₂/FeBr₃ → 6-Bromo-2-(3-(trifluoromethoxy)phenyl)ethanol

Suzuki Coupling: 6-Bromo-2-(3-(trifluoromethoxy)phenyl)ethanol + R-B(OH)₂ (with a Pd catalyst and base) → 6-R-2-(3-(trifluoromethoxy)phenyl)ethanol

(Note: Protection of the free hydroxyl group might be necessary depending on the reaction conditions.)

Intramolecular Cyclization Reactions (e.g., Cu-Mediated Amination)

The structure of this compound, featuring a flexible ethanol (B145695) side chain attached to a phenyl ring, is well-suited for intramolecular cyclization reactions to form various heterocyclic structures. While direct cyclization of the parent alcohol is uncommon, its derivatives are valuable precursors for such transformations. A notable potential application is in copper-mediated intramolecular amination, a powerful method for forming C-N bonds.

For this reaction to occur, the molecule would first need to be functionalized. For example, the hydroxyl group could be converted into a leaving group (e.g., tosylate or halide), and an amino group could be introduced onto the aromatic ring, typically ortho to the side chain. This difunctionalized intermediate can then undergo an intramolecular cyclization catalyzed by a copper complex. This type of reaction is instrumental in synthesizing seven-membered rings like tetrahydro-1-benzazepines. researchgate.netenglelab.comacs.org The copper catalyst facilitates the coupling of the aryl ring and the tethered amine, leading to the formation of the heterocyclic ring system. While specific examples detailing this exact transformation for this compound are not prevalent in the literature, the strategy is a well-established synthetic route for analogous structures. nih.govnih.gov

Transformations and Stability of the Trifluoromethoxy Group

The trifluoromethoxy (-OCF₃) group is a critical modulator of the chemical properties of the aromatic ring in this compound. Its influence stems from a combination of strong inductive and weaker resonance effects.

Inductive Effect (-I): The three highly electronegative fluorine atoms create a strong dipole, pulling electron density away from the oxygen atom and, subsequently, from the aromatic ring through the sigma bond. This powerful electron-withdrawing inductive effect deactivates the ring, making it less susceptible to electrophilic aromatic substitution compared to benzene. nih.govminia.edu.eg

Resonance Effect (+M): The oxygen atom possesses lone pairs that can be donated to the aromatic ring via resonance. However, this donating effect is significantly diminished by the attached electron-withdrawing CF₃ group. reddit.com

The net result is that the -OCF₃ group acts as a moderate deactivator and directs incoming electrophiles to the ortho and para positions. nih.govreddit.com However, due to the deactivation, reactions like nitration occur more slowly than with benzene. nih.gov The group's unique electronic nature also enhances the molecule's lipophilicity, a key property in medicinal chemistry for improving membrane permeability. nih.gov

| Substituent | Inductive Effect | Resonance Effect | Overall Effect on Ring | Directing Effect |

|---|---|---|---|---|

| -OCH₃ | Weakly Withdrawing (-I) | Strongly Donating (+M) | Activating | Ortho, Para |

| -CF₃ | Strongly Withdrawing (-I) | None | Strongly Deactivating | Meta |

| -OCF₃ | Strongly Withdrawing (-I) | Weakly Donating (+M) | Deactivating | Ortho, Para |

The trifluoromethoxy group is renowned for its exceptional chemical and metabolic stability. The C-F bonds are extremely strong, and the C-O bond is fortified by the inductive pull of the fluorine atoms, making the -OCF₃ group highly resistant to cleavage. nih.gov This stability is a primary reason for its incorporation into pharmaceutical compounds.

Derivatization of the -OCF₃ group itself is challenging and requires harsh conditions. Cleavage of aryl-alkyl ethers is a known chemical transformation, but the perfluorinated nature of the methoxy (B1213986) group in this compound makes it particularly robust. researchgate.net While methods for the synthesis of trifluoromethoxylated arenes have been developed, they typically involve constructing the C-O-CF₃ linkage rather than modifying it once formed. nih.govrsc.org Any reaction aiming to selectively transform the -OCF₃ group without affecting other parts of the molecule would be synthetically demanding and is not a common strategy in its application.

Advanced Synthetic Applications as a Chemical Intermediate

This compound is a valuable precursor for the synthesis of neuroprotective agents. Its structural analogue, (R)-1-[3-(trifluoromethyl)phenyl]ethanol, is explicitly identified as a key chiral building block for preparing neuroprotective compounds. nih.gov By analogy, the trifluoromethoxy derivative serves a similar role. The synthesis involves utilizing the chiral alcohol, often prepared via asymmetric reduction of the corresponding ketone, as a scaffold. The hydroxyl group provides a reactive handle for coupling with other molecular fragments to build more complex structures designed to interact with neurological targets. The trifluoromethoxy group is often incorporated to enhance metabolic stability and improve passage across the blood-brain barrier, critical attributes for centrally acting drugs. nih.gov

The utility of this compound extends to its role as a precursor for a variety of pharmaceutical scaffolds. One of the most prominent examples is its potential application in the synthesis of Riluzole and its analogues. acs.org Riluzole, 6-(trifluoromethoxy)benzothiazol-2-amine, is a drug used to treat amyotrophic lateral sclerosis (ALS). wikipedia.org

The synthesis of the core benzothiazole (B30560) ring of Riluzole typically starts from 4-(trifluoromethoxy)aniline. google.comchemicalbook.comsemanticscholar.org A synthetic route could conceivably involve the transformation of this compound into this aniline (B41778) derivative. For instance, the phenylethanol could be oxidized to the corresponding carboxylic acid, followed by a Curtius or similar rearrangement to yield the aniline. This aniline is then reacted with a thiocyanate (B1210189) salt and bromine to construct the 2-aminobenzothiazole (B30445) ring system. google.comchemicalbook.com The versatility of the phenylethanol starting material allows for the introduction of various functional groups, making it a key intermediate for creating libraries of Riluzole analogues for structure-activity relationship (SAR) studies. acs.orgtandfonline.comnih.gov

| Scaffold/Agent | Therapeutic Area | Role of Precursor |

|---|---|---|

| Benzothiazoles (e.g., Riluzole) | Neuroprotection (ALS) | Source of the trifluoromethoxy-substituted phenyl ring. wikipedia.orggoogle.com |

| Azetidine Carboxamides | Neuroprotection | Provides the chiral phenylethoxy side chain after coupling. nih.gov |

| Tetrahydro-1-benzazepines | CNS Agents | Precursor for intramolecular cyclization to form the seven-membered ring. researchgate.net |

Intermediate in Polymer Synthesis

The structural motif of a trifluoromethoxy-phenyl group is incorporated into advanced polymers to enhance their physical and chemical properties. Fluorinated polymers, such as poly(aryl ether ketones) (PEKs), are known for their excellent thermal stability, mechanical strength, and desirable dielectric properties. The introduction of -CF₃ or -OCF₃ groups can increase the polymer's free volume, which in turn lowers the dielectric constant and dielectric loss, making them suitable for applications in microelectronics and high-frequency communication. nih.gov

While this compound itself may not be a direct monomer in all cases, its structural components are crucial. It can be chemically modified to create difunctional monomers necessary for polycondensation reactions. For instance, the ethanol side-chain can be a precursor to other functional groups. The alcohol can be transformed into a phenol (B47542) group, creating a bisphenol monomer after further reactions, which is a key component for synthesizing PEKs. nih.gov These monomers are then polymerized, typically via nucleophilic aromatic substitution, to yield high-performance polymers. The presence of the trifluoromethoxy group improves the solubility of the resulting polymers, which is beneficial for processing and fabricating thin films. nih.gov

Table 1: Properties Enhanced by Trifluoromethoxy Group in Polymers

| Property | Enhancement | Reference |

| Thermal Stability | The 5% weight loss temperature (Td5%) of derived polymers can exceed 520°C. | nih.gov |

| Dielectric Properties | Lowers dielectric constant and dielectric loss. | nih.gov |

| Solubility | Increases solubility in organic solvents, aiding in solution processing. | nih.gov |

| Free Volume | The bulky fluorinated group increases the fractional free volume. | nih.gov |

Role in Heterocyclic Compound Synthesis (e.g., Oxadiazoles, Furopyridines, Quionazolinones)

This compound is a valuable precursor for synthesizing a variety of heterocyclic compounds due to the reactivity of its ethanol side chain, which can be manipulated to participate in cyclization reactions.

Oxadiazoles: The 1,3,4-oxadiazole (B1194373) ring is a common scaffold in pharmacologically active compounds. ontosight.airesearchgate.net A common synthetic route to 2,5-disubstituted 1,3,4-oxadiazoles involves the cyclodehydration of 1,2-diacylhydrazines. researchgate.net this compound can serve as a starting material in this pathway. The synthesis would involve an initial oxidation of the primary alcohol to the corresponding carboxylic acid, 3-(trifluoromethoxy)phenylacetic acid. This acid can then be coupled with a hydrazine (B178648) to form an acylhydrazide, which is subsequently reacted with another carboxylic acid or its derivative and subjected to cyclodehydration using reagents like phosphorus oxychloride (POCl₃) to yield the target 1,3,4-oxadiazole containing the 3-(trifluoromethoxy)phenylmethyl substituent. researchgate.net

Furopyridines: Furopyridines are heterocyclic systems of growing interest in medicinal chemistry. researchgate.netnih.gov The synthesis of substituted furo[2,3-b]pyridines can be achieved through various strategies, often involving the construction of the furan (B31954) ring onto a pre-existing pyridine scaffold or vice-versa. nih.gov While direct utilization of this compound is not prominently documented, its structural elements can be envisioned in multi-step synthetic plans. For example, derivatives of the closely related 2-[3-(Trifluoromethyl)phenyl]ethanol have been used to synthesize furo[3,2-c]pyridine (B1313802) derivatives. researchgate.net In such syntheses, the phenylethanol moiety is not the direct precursor to the furopyridine core but rather a related structure is built and then cyclized. A potential, though complex, pathway could involve transforming the ethanol into a suitable group that can undergo intramolecular cyclization with a functionalized pyridine ring.

Quinazolinones: Quinazolinones are a major class of heterocyclic compounds with a broad range of biological activities. nih.govresearchgate.netnih.gov A versatile method for their synthesis is the reaction of an anthranilic acid derivative with an appropriate amine, often followed by cyclization. tandfonline.com The 3-(trifluoromethoxy)phenyl group has been successfully incorporated into the quinazolinone structure at the 3-position. tandfonline.com To utilize this compound for this purpose, the alcohol functional group would first need to be converted into a primary amine. This transformation can be achieved through a sequence of reactions, such as oxidation to the aldehyde or carboxylic acid, followed by reductive amination or a Curtius/Schmidt rearrangement. The resulting 2-(3-(trifluoromethoxy)phenyl)ethanamine (B1370866) could then be reacted with a 2-aminobenzoyl derivative to construct the quinazolinone ring system.

Table 2: Potential Synthetic Pathways to Heterocycles

| Heterocycle | Key Intermediate from Precursor | General Reaction Type | Reference |

| 1,3,4-Oxadiazole | 3-(Trifluoromethoxy)phenylacetic acid -> Acylhydrazide | Oxidation, Amide Coupling, Cyclodehydration | researchgate.net |

| Furopyridine | Functionalized phenylethanol derivative | Multi-step synthesis, Cyclization | researchgate.net |

| Quinazolinone | 2-(3-(Trifluoromethoxy)phenyl)ethanamine | Functional group transformation, Condensation, Cyclization | tandfonline.com |

Utilization in Material Science Applications (e.g., Organic Light-Emitting Diodes)

The field of organic electronics, particularly organic light-emitting diodes (OLEDs), relies on materials with tailored photophysical and charge-transport properties. bohrium.com The incorporation of fluorinated groups, such as trifluoromethoxy, into the molecular structure of OLED materials is a common strategy to enhance device performance. ktu.edu These groups can improve thermal stability, morphological stability of thin films, and tune the HOMO/LUMO energy levels to facilitate efficient charge injection and transport. ktu.edu

While this compound is too simple a molecule to function as an active material in an OLED, it represents a key building block for more complex structures. It can be used to synthesize hole-transporting materials (HTMs), electron-transporting materials (ETMs), or emissive hosts. For example, fluorene-based derivatives containing trifluoromethylphenyl pendants have been synthesized and shown to be effective hole-transporting hosts in phosphorescent OLEDs. ktu.edu The trifluoromethyl groups in these materials lead to excellent solubility and good film-forming properties. Similarly, the trifluoromethoxy-phenyl moiety from the title compound can be incorporated into larger conjugated systems used in OLEDs. The synthesis of these complex molecules often involves cross-coupling reactions where the trifluoromethoxy-phenyl unit is attached to a core scaffold, and the original ethanol group serves as a reactive handle for these synthetic transformations after suitable modification. The resulting materials can lead to OLED devices with high efficiency, brightness, and stability. ktu.edunih.gov

Table 3: Role of Trifluoromethoxy-Phenyl Moiety in OLED Materials

| Application Area | Function of Moiety | Resulting Device Improvement | Reference |

| Hole-Transporting Hosts | Enhances solubility, promotes morphologically stable films, tunes energy levels. | Improved current efficiency and external quantum efficiency. | ktu.edu |

| Emissive Materials | Can be part of a donor-acceptor structure to tune emission color and efficiency. | Potential for high brightness and specific CIE coordinates. | nih.gov |

Spectroscopic Characterization and Advanced Analytical Techniques for 2 3 Trifluoromethoxy Phenyl Ethanol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of 2-(3-(trifluoromethoxy)phenyl)ethanol. By analyzing the magnetic properties of its atomic nuclei, detailed information about the connectivity and chemical environment of each atom can be obtained.

Proton (¹H) NMR Spectroscopy

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic, methylene (B1212753), and hydroxyl protons. The aromatic protons on the benzene (B151609) ring would appear in the downfield region, typically between δ 7.0 and 7.5 ppm. Due to the meta-substitution pattern, a complex splitting pattern is anticipated. The protons ortho and para to the trifluoromethoxy group will be influenced differently than the proton ortho to the ethanol (B145695) substituent.

The two methylene groups of the ethanol side chain would present as two distinct triplets, assuming coupling with each other. The CH₂ group attached to the aromatic ring is expected to resonate at approximately δ 2.9 ppm, while the CH₂ group bearing the hydroxyl group would appear further downfield, around δ 3.9 ppm, due to the deshielding effect of the oxygen atom. The hydroxyl proton itself would likely appear as a broad singlet, with its chemical shift being concentration and solvent dependent.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

|---|---|---|---|

| Aromatic H | 7.0 - 7.5 | Multiplet | N/A |

| -CH₂-Ar | ~2.9 | Triplet | ~7 |

| -CH₂-OH | ~3.9 | Triplet | ~7 |

| -OH | Variable | Broad Singlet | N/A |

Carbon-13 (¹³C) NMR Spectroscopy

In the ¹³C NMR spectrum, the carbon atoms of the aromatic ring would produce a series of signals in the range of δ 115-150 ppm. The carbon atom attached to the trifluoromethoxy group (C-3) is expected to show a characteristic quartet due to coupling with the three fluorine atoms. The carbon of the trifluoromethoxy group itself will also be a quartet and will be found at a characteristic downfield shift. The ipso-carbon (C-1) attached to the ethanol side chain would appear around δ 140 ppm.

The methylene carbons of the ethanol group would be observed in the upfield region of the spectrum. The CH₂ carbon bonded to the aromatic ring is predicted to be at approximately δ 39 ppm, while the CH₂ carbon attached to the hydroxyl group would be further downfield, around δ 63 ppm.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity (due to C-F coupling) |

|---|---|---|

| Aromatic C | 115 - 150 | Singlet |

| C-OCF₃ | ~149 | Quartet |

| -CF₃ | ~121 | Quartet |

| -CH₂-Ar | ~39 | Singlet |

| -CH₂-OH | ~63 | Singlet |

Fluorine-19 (¹⁹F) NMR Spectroscopy for Trifluoromethoxy Signature

The ¹⁹F NMR spectrum is particularly informative for fluorine-containing compounds. For this compound, a single sharp signal is expected for the three equivalent fluorine atoms of the trifluoromethoxy group. The chemical shift of this signal is a key identifier for the -OCF₃ group and typically appears in a distinct region of the ¹⁹F NMR spectrum, generally between δ -57 and -60 ppm relative to a CFCl₃ standard. The absence of coupling in the proton-decoupled ¹⁹F NMR spectrum would confirm the presence of the trifluoromethoxy group.

Vibrational Spectroscopy (Infrared and Raman Spectroscopy)

Vibrational spectroscopy provides valuable information about the functional groups present in a molecule.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show a broad absorption band in the region of 3200-3600 cm⁻¹ due to the O-H stretching vibration of the alcohol group. The C-H stretching vibrations of the aromatic ring would appear around 3000-3100 cm⁻¹, while the aliphatic C-H stretches would be observed in the 2850-3000 cm⁻¹ region. Strong absorptions corresponding to the C-O stretching of the alcohol and the C-F stretching of the trifluoromethoxy group are also anticipated, typically in the 1000-1300 cm⁻¹ range. The C=C stretching vibrations of the benzene ring would give rise to peaks in the 1450-1600 cm⁻¹ region.

Raman Spectroscopy: Raman spectroscopy would complement the IR data. The aromatic ring vibrations are often strong in the Raman spectrum. The symmetric C-F stretching of the trifluoromethoxy group should also be Raman active.

| Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) | Intensity |

|---|---|---|---|

| O-H Stretch | 3200-3600 | Weak | Broad, Strong (IR) |

| Aromatic C-H Stretch | 3000-3100 | Strong | Medium (IR) |

| Aliphatic C-H Stretch | 2850-3000 | Medium | Medium (IR) |

| C=C Aromatic Stretch | 1450-1600 | Strong | Medium-Strong (IR) |

| C-O Stretch | 1000-1200 | Weak | Strong (IR) |

| C-F Stretch | 1100-1300 | Medium | Very Strong (IR) |

Mass Spectrometry (MS) for Molecular Mass and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight and to gain structural information from the fragmentation pattern of the molecule. For this compound (C₉H₉F₃O), the molecular weight is 190.16 g/mol . nist.gov

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z 190. A prominent fragment would likely result from the benzylic cleavage, leading to the loss of a CH₂OH radical and the formation of a stable tropylium-like cation. Another significant fragmentation pathway would be the loss of water from the molecular ion. The presence of the trifluoromethoxy group would also lead to characteristic fragmentation patterns.

| m/z | Predicted Fragment Ion | Predicted Fragmentation Pathway |

|---|---|---|

| 190 | [M]⁺ | Molecular Ion |

| 159 | [M - CH₂OH]⁺ | Benzylic cleavage |

| 172 | [M - H₂O]⁺ | Loss of water |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The spectrum of this compound in a suitable solvent like ethanol is expected to show absorption bands characteristic of a substituted benzene ring. Typically, two main absorption bands are observed for benzene derivatives: the E2-band (around 200-230 nm) and the B-band (around 250-280 nm), which arises from π → π* transitions. The presence of the trifluoromethoxy and ethanol substituents will cause a slight shift in the position and intensity of these bands compared to unsubstituted benzene.

| Transition | Predicted λmax (nm) | Solvent |

|---|---|---|

| π → π* (E2-band) | ~210 | Ethanol |

| π → π* (B-band) | ~265 | Ethanol |

X-ray Crystallography for Solid-State Structure Determination

As of the latest available data, a specific single-crystal X-ray diffraction study for this compound has not been reported in publicly accessible crystallographic databases. Consequently, detailed crystallographic data, including unit cell dimensions, space group, and precise atomic coordinates for this specific compound, are not available.

X-ray crystallography is a powerful analytical technique used to determine the precise three-dimensional arrangement of atoms within a crystalline solid. wikipedia.org This method provides unequivocal information about bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the solid-state conformation and packing of molecules.

While data for the target compound is unavailable, studies on structurally related phenylethanol derivatives have demonstrated the utility of X-ray crystallography in this class of compounds. For instance, the crystal structure of 1-(p-fluorophenyl)-2-(α-pyridyl)ethanol revealed a monoclinic system with the space group P21/n, showcasing intermolecular hydrogen bonding. benthamopen.com Similarly, the analysis of α-phenyl- and α-trifluoromethyl-α-(2-pyridyl-N-oxide)ethanols provided detailed insights into their molecular packing and hydrogen bonding networks. researchgate.net These examples highlight the type of detailed structural information that could be obtained for this compound if suitable single crystals were grown and analyzed.

The process of X-ray crystal structure determination involves several key steps:

Crystal Growth: Obtaining a high-quality single crystal of the compound is the first and often most challenging step.

Data Collection: The crystal is mounted on a diffractometer and irradiated with X-rays. The diffraction pattern, consisting of the intensities and positions of the diffracted beams, is recorded.

Structure Solution and Refinement: The diffraction data is used to solve the crystal structure, typically using computational methods, to generate an initial electron density map. This model is then refined to best fit the experimental data, yielding the final atomic positions and thermal parameters. wikipedia.org

Without experimental data for this compound, any discussion of its solid-state structure remains speculative. A future crystallographic study would be necessary to definitively characterize its crystal packing, identify key intermolecular interactions (such as hydrogen bonding involving the hydroxyl group or interactions involving the trifluoromethoxy group), and determine its precise molecular geometry in the solid state.

Computational Chemistry and Theoretical Studies on 2 3 Trifluoromethoxy Phenyl Ethanol

Density Functional Theory (DFT) Calculations

DFT has become a cornerstone of computational chemistry, offering a balance between accuracy and computational cost for the study of molecular systems. A theoretical investigation of 2-(3-(trifluoromethoxy)phenyl)ethanol would typically involve the following DFT-based analyses.

Geometry Optimization and Conformational Analysis

The first step in a computational study is to determine the most stable three-dimensional structure of the molecule. This involves geometry optimization, where the energy of the molecule is minimized with respect to the positions of its atoms. For a flexible molecule like this compound, which has rotatable bonds, a conformational analysis is crucial. This process would identify various low-energy conformers and determine the global minimum energy structure, which is the most stable arrangement of the atoms in space. The relative energies of different conformers would provide insight into the molecule's flexibility and the population of each conformer at a given temperature.

Electronic Structure Analysis (e.g., Frontier Molecular Orbitals (HOMO-LUMO) Analysis, Molecular Electrostatic Potential (MEP))

Understanding the electronic structure of a molecule is key to predicting its reactivity. The Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to this analysis. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The energy gap between the HOMO and LUMO is an important indicator of the molecule's kinetic stability and chemical reactivity.

The Molecular Electrostatic Potential (MEP) map is another valuable tool that illustrates the charge distribution on the molecule's surface. The MEP map uses a color scale to show regions of negative electrostatic potential (electron-rich areas, prone to electrophilic attack) and positive electrostatic potential (electron-poor areas, susceptible to nucleophilic attack).

Prediction of Spectroscopic Parameters (IR, UV-Vis, NMR Chemical Shifts)

DFT calculations can predict various spectroscopic parameters, which can be compared with experimental data to validate the computational model. The calculation of vibrational frequencies can generate a theoretical infrared (IR) spectrum, aiding in the assignment of experimental vibrational bands. Similarly, Time-Dependent DFT (TD-DFT) can be used to predict the electronic transitions responsible for the molecule's UV-Vis absorption spectrum. Furthermore, methods like the Gauge-Including Atomic Orbital (GIAO) method can be employed to calculate Nuclear Magnetic Resonance (NMR) chemical shifts, providing valuable information for structural elucidation.

Quantum Chemical Descriptors and Reactivity Indices

To quantify the reactivity of this compound, various quantum chemical descriptors and reactivity indices can be calculated from the results of DFT computations.

Polarizability and Hyperpolarizability Calculations

The response of a molecule's electron cloud to an external electric field is defined by its polarizability (α) and hyperpolarizability (β). These properties are crucial for understanding a molecule's behavior in electric fields and are fundamental to the development of nonlinear optical (NLO) materials. Computational methods, particularly Density Functional Theory (DFT), are widely used to predict these values. journaleras.comosti.govneliti.com

For this compound, the presence of the highly electronegative trifluoromethoxy (-OCF₃) group significantly influences its electronic properties. This group acts as a strong electron-withdrawing substituent, which can lead to a substantial dipole moment and affect the molecule's response to an electric field. Calculations are typically performed using DFT functionals like B3LYP or HSEH1PBE combined with a suitable basis set, such as 6-311+G(d,p), to obtain optimized molecular geometries and electronic properties. journaleras.com

The first-order hyperpolarizability (β) is a key indicator of a molecule's potential for NLO applications. mdpi.com Materials with large β values are sought after for technologies like frequency doubling and optical switching. journaleras.com The calculated hyperpolarizability for molecules containing trifluoromethyl groups has been shown to be significant, suggesting that this compound could also exhibit interesting NLO properties. journaleras.com The computed values for polarizability and hyperpolarizability are typically reported in atomic units (a.u.) and then converted to electrostatic units (esu) for comparison. neliti.com

Table 1: Representative Calculated NLO Properties for Aromatic Compounds

| Compound | Method | Dipole Moment (μ) [Debye] | Mean Polarizability (α) [× 10⁻²⁴ esu] | First Hyperpolarizability (β) [× 10⁻³² esu] |

|---|---|---|---|---|

| 5-(trifluoromethyl)pyridine-2-thiol | B3LYP/6-311+G(d,p) | 3.2356 | 14.611 | 318.780 |

| m-Chlorobenzaldehyde | B3LYP/6-31G'(d,p) | 1.8918 | Not Reported | 240.86 |

| Urea (Reference) | Not Specified | Not Reported | Not Reported | ~37.28 |

This table presents representative data for similar compounds to illustrate the typical scale of calculated NLO properties. Specific values for this compound require dedicated computational studies. journaleras.commdpi.com

Molecular Modeling and Dynamics Simulations

Investigation of Intramolecular and Intermolecular Interactions (e.g., Hydrogen Bonding, Halogen Bonding, Hirshfeld Surface Analysis)

The structural and functional properties of this compound are governed by a network of intramolecular and intermolecular interactions.

Hydrogen Bonding: The primary site for hydrogen bonding is the hydroxyl (-OH) group of the ethanol (B145695) side chain. This group can act as a hydrogen bond donor (via the hydrogen atom) and a hydrogen bond acceptor (via the oxygen atom's lone pairs). This allows the molecule to form hydrogen bonds with itself (intermolecularly) or with other molecules in its environment. Intramolecularly, a weak hydrogen bond could potentially form between the hydroxyl hydrogen and the oxygen or fluorine atoms of the trifluoromethoxy group, influencing the molecule's preferred conformation.

Halogen Bonding: While fluorine atoms can participate in halogen bonding, they are generally weak halogen bond acceptors. The primary non-covalent interactions involving the fluorine atoms are more likely to be of the dipole-dipole or hydrogen-bond-acceptor type.

Table 2: Predicted Major Contributions to the Hirshfeld Surface for this compound

| Interaction Type | Predicted Contribution (%) | Description |

|---|---|---|

| H···H | ~25-35% | Represents the most abundant contacts, reflecting the molecule's hydrogen-rich exterior. |

| C···H / H···C | ~20-30% | Indicates van der Waals interactions and potential weak C-H···π interactions involving the phenyl ring. |

| F···H / H···F | ~20-30% | Highlights the role of the trifluoromethoxy group in forming intermolecular contacts, likely including weak hydrogen bonds. |

| O···H / H···O | ~5-15% | Corresponds to the crucial hydrogen bonding involving the hydroxyl and trifluoromethoxy oxygen atoms. |

| F···F | ~1-5% | Represents dipole-dipole interactions between fluorine atoms on adjacent molecules. |

This table is a prediction based on Hirshfeld analyses of molecules containing phenyl, trifluoromethyl, and hydroxyl groups. nih.govnih.govresearchgate.net

Conformational Space Exploration and Energy Landscapes

The flexibility of this compound arises from the rotation around several key single bonds, leading to various conformers with different energies. Computational studies on the parent molecule, 2-phenylethanol, have identified two primary low-energy conformers, gauche and anti, based on the orientation of the hydroxyl group relative to the phenyl ring. nih.gov

For this compound, the key rotatable bonds that define its conformational landscape are:

τ1 (C_aryl - C_aryl - Cα - Cβ): Rotation around the bond connecting the phenyl ring to the ethanol side chain.

τ2 (C_aryl - Cα - Cβ - O): Rotation around the Cα-Cβ bond of the ethanol side chain, which determines the gauche vs. anti conformation.

τ3 (C_aryl - O - C - F): Rotation around the aryl-oxygen bond of the trifluoromethoxy group.

The relative energies of these conformers are determined by a balance of steric hindrance and stabilizing intramolecular interactions, such as potential weak hydrogen bonds between the -OH group and the -OCF₃ group. The gauche conformer is often stabilized by an intramolecular O-H···π interaction. nih.gov The bulky and highly polar trifluoromethoxy group would create a complex potential energy surface, with certain rotational positions being energetically favored to minimize steric clash and maximize favorable electrostatic interactions. Molecular dynamics (MD) simulations can be used to explore these conformational changes over time and understand the dynamic behavior of the molecule in different environments. nih.govuq.edu.auresearchgate.net

Table 3: Key Dihedral Angles and Potential Conformations

| Dihedral Angle | Description | Expected Low-Energy Orientations |

|---|---|---|

| τ1 (Ar-Ar-Cα-Cβ) | Orientation of the ethanol side chain relative to the ring plane. | Perpendicular (~90°) to minimize steric interactions with ortho-hydrogens. |

| τ2 (Ar-Cα-Cβ-O) | Defines the gauche or anti conformation of the hydroxyl group. | Gauche (~±60°) and anti (~180°), with gauche often being more stable due to intramolecular interactions. nih.gov |

| τ3 (Ar-O-C-F) | Orientation of the CF₃ group relative to the phenyl ring. | Staggered conformations to minimize steric repulsion between the CF₃ group and the adjacent C-H bond on the ring. |

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Studies

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) studies are essential in medicinal chemistry to understand how a molecule's chemical structure relates to its biological activity. pensoft.netnih.govljmu.ac.uk For this compound, SAR analysis involves dissecting the molecule into its core components to predict their influence on its pharmacological profile.

The trifluoromethoxy (-OCF₃) group is a particularly interesting substituent in drug design. It is highly lipophilic and a strong electron-withdrawer, properties that can significantly enhance a molecule's metabolic stability, membrane permeability, and binding affinity to biological targets. mdpi.com Its steric bulk is greater than a methyl group but it can serve as a bioisostere for other groups, offering a way to modulate a compound's properties. mdpi.comnih.gov The placement at the meta position on the phenyl ring influences the electronic distribution and interaction vectors of the molecule without causing the direct steric hindrance that an ortho substituent might.

QSAR models use statistical methods to correlate physicochemical properties (descriptors) of a series of compounds with their biological activities. pensoft.netmdpi.com For a series of analogs based on the this compound scaffold, descriptors such as lipophilicity (logP), electronic parameters (Hammett constants), and steric factors would be calculated to build a predictive model. Such a model could guide the synthesis of new derivatives with potentially improved potency or selectivity. pensoft.netresearchgate.net

Table 4: SAR Analysis of the this compound Scaffold

| Structural Feature | Potential Contribution to Biological Activity |

|---|---|

| Phenyl Ring | Provides a rigid scaffold for orienting other functional groups and can engage in π-π stacking or hydrophobic interactions with target proteins. |

| Trifluoromethoxy (-OCF₃) Group (meta-position) | Increases lipophilicity, potentially enhancing membrane permeability and brain penetration. mdpi.com Acts as a strong electron-withdrawing group, modulating the pKa of other groups and influencing binding. Enhances metabolic stability by blocking a potential site of oxidation. nih.gov |

| Ethanol (-CH₂CH₂OH) Side Chain | The hydroxyl group can act as a critical hydrogen bond donor and/or acceptor, forming key interactions in a receptor's binding pocket. The two-carbon linker provides conformational flexibility, allowing the molecule to adopt an optimal binding pose. |

Future Perspectives and Emerging Research Directions for 2 3 Trifluoromethoxy Phenyl Ethanol

Development of Novel and Sustainable Synthetic Methodologies

The future synthesis of 2-(3-(Trifluoromethoxy)phenyl)ethanol will likely focus on developing more efficient, sustainable, and scalable methods beyond traditional chemical reductions. While conventional methods for synthesizing aryl trifluoromethyl ethers exist, they can be challenging. beilstein-journals.org Emerging strategies are centered on green chemistry principles to minimize waste and energy consumption.

One promising direction is the use of biocatalysis . The asymmetric reduction of the precursor ketone, 3'-(trifluoromethoxy)acetophenone (B61127), using whole-cell biocatalysts or isolated enzymes (like carbonyl reductases) could provide a highly enantioselective route to chiral versions of the alcohol. This approach has been successfully demonstrated for the analogous compound (R)-1-[3-(Trifluoromethyl)phenyl]ethanol, achieving high yields and excellent enantiomeric excess (>99.9%) using recombinant E. coli cells. nih.gov Applying similar biocatalytic screening and medium engineering strategies could unlock a sustainable pathway to optically active this compound, a valuable chiral building block. nih.gov Another avenue involves enzymatic methods for the introduction of the trifluoromethyl group itself into phenolic precursors, which could then be further elaborated to the target alcohol. researchgate.net

Flow chemistry represents another key area for development. Continuous-flow synthesis offers superior control over reaction parameters, enhanced safety, and potential for seamless scalability. Integrating modern trifluoromethoxylation techniques into a flow process could streamline the production of the necessary precursors. mdpi.com

| Potential Synthetic Method | Key Advantages | Research Focus |

| Biocatalytic Reduction | High enantioselectivity, mild reaction conditions, reduced environmental impact. | Screening for novel enzymes, protein engineering for enhanced substrate specificity, process optimization. |

| Continuous Flow Synthesis | Improved safety and scalability, precise process control, potential for automation. | Development of stable trifluoromethoxylation reagents for flow, reactor design, integration with real-time analytics. |

| Photoredox Catalysis | Utilizes visible light as a renewable energy source, enables novel bond formations. | Designing new photocatalysts, exploring radical-based pathways for C-O bond formation or precursor synthesis. |

Exploration of Undiscovered Chemical Transformations and Reactivity

The reactivity of this compound is primarily dictated by its primary alcohol and the trifluoromethoxy-substituted aromatic ring. Future research can move beyond simple derivatization to explore more complex and novel chemical transformations.

A significant emerging area is the use of alcohols in deoxygenative cross-coupling reactions . Recent advances have demonstrated that alcohols can serve as alkyl radical precursors through the merger of N-heterocyclic carbene (NHC)-mediated deoxygenation and photoredox or nickel catalysis. berkeley.edu Applying this methodology to this compound could enable the formation of novel C(sp³)–C(sp²) and C(sp³)–C(sp³) bonds, transforming the alcohol into a versatile building block for accessing complex molecular architectures previously difficult to synthesize. berkeley.edu

Another frontier is the direct functionalization of the C(aryl)–C(OH) bond. While extremely challenging, strategies for the selective cleavage and subsequent functionalization of this bond in aryl alcohols are beginning to emerge, offering a novel way to use these compounds as arylation reagents. nih.gov Exploring the potential of this compound in such transformations could lead to innovative methods for producing high-value functionalized aromatics. nih.gov Furthermore, the strong electron-withdrawing nature of the -OCF3 group influences the reactivity of the aromatic ring, potentially opening pathways for selective C-H activation or functionalization at positions directed by this substituent.

Integration into Advanced Materials Science Applications beyond Existing Examples

The incorporation of fluorinated moieties into materials can impart unique properties such as hydrophobicity, thermal stability, and altered electronic characteristics. rsc.org The this compound molecule is a promising precursor for creating advanced materials.

A key application lies in the synthesis of organic linkers for Fluorinated Metal-Organic Frameworks (F-MOFs) . F-MOFs are a class of porous crystalline materials with potential applications in gas storage, separation, and catalysis. google.com The introduction of trifluoromethyl or trifluoromethoxy groups into the MOF structure has been shown to enhance chemical stability and hydrophobicity. rsc.orgacs.org The alcohol functional group of this compound can be readily converted into a carboxylic acid or other coordinating group, making it an ideal starting material for a novel linker. A MOF built with such a linker would benefit from the steric bulk and hydrophobicity of the -OCF3 group, potentially creating a shielding effect that protects the metal-coordination bonds from water and enhances framework robustness. acs.org

Beyond MOFs, this compound could be integrated into specialty polymers and liquid crystals . The polarity and rigidity of the trifluoromethoxy-substituted phenyl ring could be exploited to fine-tune the properties of liquid crystalline phases. In polymer science, its incorporation as a monomer could lead to materials with low surface energy, high thermal stability, and specific optical properties.

Targeted Therapeutic Applications and Rational Drug Design Efforts

The trifluoromethoxy group is of growing importance in medicinal chemistry, where it is often used to optimize the pharmacokinetic profile of drug candidates. mdpi.comscilit.com It is more lipophilic than a methoxy (B1213986) group and is highly resistant to metabolic degradation, which can improve a drug's bioavailability and half-life. mdpi.combeilstein-journals.org The compound this compound serves as an excellent starting point for rational drug design.

The trifluoromethoxy moiety can enhance a molecule's ability to cross cellular membranes and the blood-brain barrier. mdpi.com It can also improve binding affinity to biological targets through favorable electrostatic and hydrophobic interactions. wechemglobal.com These properties make the this compound scaffold a valuable building block for developing new therapeutic agents, particularly in areas like oncology and central nervous system disorders where improved drug delivery and metabolic stability are critical. wechemglobal.comresearchgate.net Several FDA-approved drugs already contain the trifluoromethoxy group, demonstrating its clinical viability. mdpi.com

| Drug Name | Therapeutic Application | Role of Trifluoromethoxy Group |

| Riluzole | Amyotrophic Lateral Sclerosis (ALS) | Enhances lipophilicity and blood-brain barrier permeability. mdpi.com |

| Sonidegib | Basal-cell carcinoma (Cancer) | Contributes to metabolic stability and desired pharmacokinetic profile. mdpi.com |

| Delamanid | Tuberculosis | Part of a key pharmacophore, contributes to efficacy. mdpi.com |

| Pretomanid | Tuberculosis | Enhances metabolic stability and overall drug properties. mdpi.com |

| Celikalim | Blood Pressure (Investigational) | Modulates physicochemical properties for target interaction. mdpi.com |

Future research will likely involve using this compound as a scaffold to synthesize libraries of new chemical entities for screening against various biological targets. Its primary alcohol group provides a convenient handle for further chemical modification and diversification. enamine.net

Application of Artificial Intelligence and Machine Learning in Compound Discovery and Optimization

Artificial Intelligence (AI) and Machine Learning (ML) are revolutionizing chemical synthesis and drug discovery. nih.govmit.edu These computational tools can be applied to accelerate the development and application of this compound and its derivatives in several ways.

In drug discovery , ML can predict the biological activity and pharmacokinetic properties (ADMET - absorption, distribution, metabolism, excretion, toxicity) of novel derivatives synthesized from this scaffold. ijfmr.comresearchgate.net Supervised learning models can be trained on large datasets of known compounds to build structure-activity relationship (SAR) models, guiding medicinal chemists toward designing molecules with improved potency and fewer off-target effects. ijfmr.com Furthermore, generative AI models can perform de novo drug design, creating entirely new molecular structures based on the this compound core that are optimized for binding to a specific biological target. mdpi.com The application of AI can thus significantly shorten the timeline and reduce the costs associated with bringing a new drug to market. researchgate.netresearchgate.net

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-(3-(Trifluoromethoxy)phenyl)ethanol, and how can reaction yields be optimized?

- Methodological Answer : The compound is typically synthesized via Friedel-Crafts alkylation of 3-(trifluoromethoxy)benzene derivatives followed by reduction of the intermediate ketone. For optimization:

- Use Lewis acids like AlCl₃ (10 mol%) in anhydrous dichloromethane at 0–5°C to minimize side reactions .

- Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) to achieve >95% purity. Monitor reaction progress using TLC (Rf ~0.3 in 7:3 hexane/EtOAc) .

Q. What analytical techniques are most reliable for characterizing this compound?

- Methodological Answer :

- NMR : ¹H NMR (CDCl₃) shows characteristic signals: δ 1.8 ppm (OH, broad), δ 3.7–3.9 ppm (CH₂CH₂OH), and aromatic protons at δ 6.8–7.4 ppm. ¹⁹F NMR confirms the trifluoromethoxy group at δ -58 ppm .

- HPLC : Use a C18 column (70:30 acetonitrile/water, 1 mL/min) with UV detection at 254 nm for purity assessment .

Q. How does the trifluoromethoxy group influence the compound’s solubility and stability in aqueous vs. organic solvents?

- Methodological Answer : The group enhances lipophilicity (logP ~2.08), making it soluble in DMSO, ethanol, and dichloromethane but poorly soluble in water (<1 mg/mL). Stability tests in PBS (pH 7.4) show <5% degradation over 24 hours at 25°C. Use argon-purged vials for long-term storage to prevent oxidation .

Advanced Research Questions

Q. How do computational studies inform the reactivity of the trifluoromethoxy group in nucleophilic substitution reactions?

- Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-311+G**) reveal the trifluoromethoxy group’s electron-withdrawing nature increases the electrophilicity of the adjacent aromatic ring. This facilitates SNAr reactions at the para position. Solvent models (e.g., PCM for DMSO) predict activation energies (~25 kcal/mol) for substitution with amines .

Q. What strategies mitigate byproduct formation during esterification of this compound?

- Methodological Answer : Common byproducts (e.g., diesters or elimination products) arise from over-reaction. Mitigation strategies:

- Use Steglich esterification (DCC/DMAP) at 0°C with stoichiometric carboxylic acid.

- Monitor reaction progress via in-situ IR (disappearance of -OH stretch at 3400 cm⁻¹). Quench excess DCC with acetic acid to prevent side reactions .

Q. How does the compound’s structural conformation affect its interactions with biological targets (e.g., enzymes or receptors)?

- Methodological Answer : Molecular docking (AutoDock Vina) shows the ethanol moiety forms hydrogen bonds with catalytic residues (e.g., Tyr153 in CYP450 enzymes), while the trifluoromethoxy group engages in hydrophobic interactions. Compare IC₅₀ values (±SEM) from enzyme inhibition assays (e.g., 15 ± 2 µM for CYP3A4) to validate computational predictions .

Q. What contradictions exist in reported spectral data, and how can they be resolved experimentally?

- Methodological Answer : Discrepancies in ¹³C NMR chemical shifts (e.g., δ 122–125 ppm for aromatic carbons) arise from solvent polarity or concentration effects. Replicate measurements in deuterated DMSO and CDCl₃ to isolate solvent-dependent shifts. Cross-validate with HSQC and HMBC for unambiguous assignments .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products